Tetrakis(triphenylphosphine)palladium
Overview
Description
Tetrakis(triphenylphosphine)palladium is a coordination complex with the chemical formula [Pd(P(C6H5)3)4]. It is a bright yellow crystalline solid that becomes brown upon decomposition in air . This compound is widely used in organic synthesis, particularly as a catalyst in various palladium-catalyzed coupling reactions .
Mechanism of Action
Target of Action
Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh3)4, is a coordination complex of palladium . Its primary targets are various organic reactions, especially carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-heteroatom cross-coupling reactions .
Mode of Action
The compound acts as a catalyst in these reactions . The four phosphorus atoms are at the corners of a tetrahedron surrounding the palladium(0) center . This structure is typical for four-coordinate 18 e− complexes . Such complexes reversibly dissociate PPh3 ligands in solution, so reactions attributed to Pd(PPh3)4 often in fact arise from Pd(PPh3)3 or even Pd(PPh3)2 .
Biochemical Pathways
The compound plays a vital role in various biochemical pathways involved in the formation of C-C, C-N, C-O, and C-heteroatom bonds . These pathways are crucial for the synthesis of a wide range of organic compounds.
Pharmacokinetics
It is insoluble in water and sensitive to air, but can be purified by washing with methanol to give the desired yellow powder .
Result of Action
The result of the action of this compound(0) is the facilitation of various organic reactions, especially cross-coupling reactions . These reactions are fundamental in organic synthesis, leading to the formation of complex organic structures from simpler precursors.
Action Environment
The action of this compound(0) can be influenced by environmental factors. For instance, it decomposes around 115 °C , indicating that it is stable under normal room temperature but can be affected by high temperatures. Additionally, it is sensitive to air , suggesting that its storage and handling require an oxygen-free environment to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Tetrakis(triphenylphosphine)palladium(0) plays a vital role as a catalyst in various organic reactions, especially carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-heteroatom cross-coupling reactions . It interacts with a variety of enzymes, proteins, and other biomolecules to facilitate these reactions. The specific nature of these interactions is complex and depends on the particular reaction conditions and the other reactants involved.
Molecular Mechanism
The molecular mechanism of action of this compound(0) involves the oxidative addition of the organic halide to palladium(0), transmetalation with a suitable organometallic reagent or boronic acid, and reductive elimination to form the desired product . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Tetrakis(triphenylphosphine)palladium was first prepared in the 1950s by Lamberto Malatesta et al. through the reduction of sodium chloropalladate with hydrazine in the presence of triphenylphosphine . It can also be synthesized in two steps from palladium(II) precursors:
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Step 1: : Palladium(II) chloride reacts with triphenylphosphine to form bis(triphenylphosphine)palladium(II) chloride.
PdCl2+2PPh3→PdCl2(PPh3)2
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Step 2: : The bis(triphenylphosphine)palladium(II) chloride is then reduced with hydrazine in the presence of additional triphenylphosphine to form this compound(0).
PdCl2(PPh3)2+2PPh3+25N2H4→Pd(PPh3)4+21N2+2N2H5Cl
This compound is commercially available but can also be prepared in a one-pot reaction without isolating and purifying the intermediate .
Chemical Reactions Analysis
Tetrakis(triphenylphosphine)palladium is known for its role as a catalyst in various organic reactions, especially cross-coupling reactions. Some of the notable reactions include:
Heck Reaction: Coupling of aryl halides with alkenes.
Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Stille Coupling: Coupling of organotin compounds with aryl or vinyl halides.
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
Buchwald-Hartwig Amination: Coupling of amines with aryl halides.
These reactions typically involve the oxidative addition of the organic halide to the palladium(0) center, transmetalation with a suitable organometallic reagent or boronic acid, and reductive elimination to form the desired product .
Scientific Research Applications
Tetrakis(triphenylphosphine)palladium has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)palladium is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. Similar compounds include:
- Tetrakis(triphenylphosphine)platinum(0)
- Tetrakis(triphenylphosphine)nickel(0)
- Chlorotris(triphenylphosphine)rhodium(I)
- Tris(dibenzylideneacetone)dipalladium(0)
These compounds share similar coordination geometries and catalytic properties but differ in their reactivity and applications.
Properties
IUPAC Name |
palladium;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHFRUOZVGFOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065732 | |
Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Sigma-Aldrich MSDS] | |
Record name | Tetrakis(triphenylphosphine)palladium | |
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CAS No. |
14221-01-3 | |
Record name | Tetrakis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14221-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(triphenylphosphine)palladium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(triphenylphosphine)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.609 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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